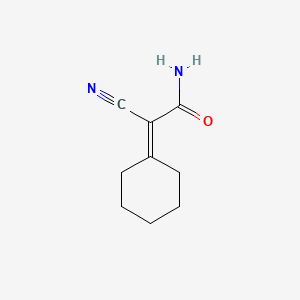

2-Cyano-2-cyclohexylideneacetamide

Description

Contextualization within Modern Organic Synthesis and Chemical Sciences

In the realm of contemporary organic synthesis, 2-Cyano-2-cyclohexylideneacetamide serves as a crucial precursor for the construction of diverse heterocyclic compounds. These heterocyclic structures are of paramount importance in various fields, particularly in medicinal chemistry and drug development. The reactivity of the cyano and acetamide (B32628) functional groups, coupled with the stereochemical influence of the cyclohexylidene ring, allows for a range of chemical transformations.

The compound is recognized as a reactive intermediate, notably in the Michael reaction under mild conditions for the synthesis of spiro-substituted 1,2,3,4-tetrahydronicotinamides. lookchem.com Its ability to efficiently couple with reagents like acetoacetanilide (B1666496) or ethyl acetoacetate (B1235776) to produce target products in good yields further highlights its utility as a versatile building block in organic synthesis. lookchem.com

Historical Development and Early Research Significance of this compound

While specific details on the initial discovery and early research are not extensively documented in readily available literature, the synthesis of related cyanoacetamide derivatives has been a subject of interest for many years. The general preparation of cyanoacetamides involves the reaction of amines with cyanoacetic acid derivatives. researchgate.net One of the earliest and most straightforward methods for producing the parent cyanoacetamide involves the ammonolysis of ethyl cyanoacetate (B8463686). orgsyn.org

The significance of compounds like this compound grew with the increasing demand for novel heterocyclic scaffolds in various scientific disciplines. Its role as a key intermediate likely emerged from systematic explorations of Knoevenagel condensation reactions between cyclic ketones, such as cyclohexanone (B45756), and active methylene (B1212753) compounds like cyanoacetamide.

Fundamental Structural Features and their Implications for Chemical Reactivity

The chemical behavior of this compound is intrinsically linked to its distinct structural components. The molecule possesses a molecular formula of C₉H₁₂N₂O and a molecular weight of approximately 164.21 g/mol . chemspider.comsigmaaldrich.com

Key structural features include:

The Cyano Group (C≡N): This electron-withdrawing group significantly influences the electronic properties of the molecule, activating the adjacent carbon atom and participating in various nucleophilic addition and substitution reactions.

The Acetamide Group (-C(=O)NH₂): This functional group can participate in hydrolysis and can be a site for further chemical modification. researchgate.net

The Exocyclic Double Bond: The C=C bond connected to the cyclohexyl ring is part of a conjugated system with the cyano and acetamide groups, which enhances its reactivity in addition reactions.

The interplay of these features results in a molecule with multiple reactive sites, making it a versatile precursor for synthesizing a wide range of derivatives and complex heterocyclic systems.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.21 g/mol |

| Melting Point | 111-112 °C sigmaaldrich.comsigmaaldrich.com |

| Boiling Point | 391.6 °C at 760 mmHg lookchem.com |

| Density | 1.152 g/cm³ lookchem.com |

| Flash Point | 190.6 °C lookchem.com |

| XLogP3 | 1.1 lookchem.com |

| Hydrogen Bond Donor Count | 1 lookchem.com |

| Hydrogen Bond Acceptor Count | 2 lookchem.com |

This table was generated using interactive data capabilities.

Overview of Major Research Trajectories in this compound Chemistry

Research involving this compound has primarily focused on its synthetic applications. A major trajectory has been its use as a starting material for the synthesis of various heterocyclic compounds. The reactivity of its functional groups allows for a variety of cyclization reactions, leading to the formation of pyridines, pyrimidines, and other nitrogen-containing heterocycles.

Another significant area of research is the exploration of the biological activities of its derivatives. The core structure of this compound is a scaffold that can be functionalized to create compounds with potential therapeutic applications. For instance, derivatives of 2-cyanoacrylamide have been investigated as potential kinase inhibitors. nih.gov

Furthermore, the compound itself is a subject of study for its chemical properties and reactivity patterns. Understanding the mechanisms of its reactions, such as the Michael addition, allows for the development of more efficient and selective synthetic methodologies. lookchem.com The investigation of its structural analogs, such as those with different ring sizes (e.g., cyclopentylidene) or heteroatom substitutions, provides insights into structure-activity relationships. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Acetoacetanilide |

| Cyanoacetamide |

| Cyclohexanone |

| Ethyl acetoacetate |

| Ethyl cyanoacetate |

This table was generated using interactive data capabilities.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-2-cyclohexylideneacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c10-6-8(9(11)12)7-4-2-1-3-5-7/h1-5H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPLVMKGWFQBJOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C#N)C(=O)N)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50990604 | |

| Record name | 2-Cyano-2-cyclohexylideneethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>24.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662889 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

704-16-5 | |

| Record name | 2-Cyano-2-cyclohexylideneacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=704-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC98308 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98308 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyano-2-cyclohexylideneethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50990604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-CYANO-2-CYCLOHEXYLIDENE-ACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Cyano 2 Cyclohexylideneacetamide

Established Synthetic Routes and Mechanistic Pathways

Knoevenagel Condensation Approaches for 2-Cyano-2-cyclohexylideneacetamide

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis and a primary method for synthesizing this compound. wikipedia.orgorientjchem.org This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, 2-cyanoacetamide (B1669375), to a carbonyl group of cyclohexanone (B45756), followed by a dehydration step. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base, such as an amine, to facilitate the deprotonation of the active methylene (B1212753) group in 2-cyanoacetamide without promoting the self-condensation of cyclohexanone. wikipedia.org

The mechanism of the Knoevenagel condensation for this specific transformation proceeds through several key steps. Initially, the basic catalyst abstracts a proton from the α-carbon of 2-cyanoacetamide, creating a resonance-stabilized carbanion. This nucleophilic carbanion then attacks the electrophilic carbonyl carbon of cyclohexanone, forming an alkoxide intermediate. Subsequent protonation of the alkoxide yields a β-hydroxy carbonyl compound. This intermediate readily undergoes dehydration, often spontaneously or with mild heating, to afford the final α,β-unsaturated product, this compound. orientjchem.org The use of primary and secondary amines as catalysts has been fundamental to the success of this reaction. sigmaaldrich.com

One common approach involves reacting cyclohexanone with 2-cyanoacetamide in the presence of a base like sodium ethoxide under reflux conditions. Another documented method utilizes ammonium (B1175870) acetate (B1210297) and acetic acid in toluene (B28343), with heating. google.com

Table 1: Comparison of Catalysts in Knoevenagel Condensation

| Catalyst | Role | Typical Reaction Conditions |

|---|---|---|

| Weakly basic amines (e.g., piperidine) | Acts as a base to deprotonate the active methylene compound. | Often used in organic solvents like ethanol. |

| Sodium ethoxide | A stronger base that can also be effective. | Typically requires reflux conditions. |

| Ammonium acetate/Acetic acid | Provides a buffered system to facilitate the reaction. | Often used in toluene with heating. |

This table provides a summary of common catalysts used in the Knoevenagel condensation for the synthesis of this compound and their general roles and reaction conditions.

Alternative One-Pot and Multicomponent Synthesis Strategies

One-pot syntheses often involve the sequential addition of reagents to a single reaction vessel. For instance, a process has been described where cyclohexanone is first condensed with cyanoacetamide, and subsequently, a malonic acid ester is introduced into the same reactor without isolating the initial product. google.com This approach streamlines the synthesis of more complex downstream products. Tandem reactions, such as a nitrosation/cyclization sequence starting from N-aryl cyanoacetamides, have also been developed for the one-pot synthesis of related heterocyclic structures. researchgate.net

Multicomponent reactions, by definition, involve three or more reactants coming together in a single step to form a product that incorporates structural features from all the starting materials. semanticscholar.org While a direct MCR for this compound itself is less common, the underlying principles are applied to synthesize structurally related and more complex molecules. For example, cyanoacetamide derivatives are frequently used as key components in MCRs to generate diverse heterocyclic scaffolds. researchgate.net These reactions often proceed through a cascade of events, such as an initial Knoevenagel condensation followed by an intramolecular cyclization or other transformations. nih.gov

Innovations in this compound Synthesis

Recent advancements in the synthesis of this compound have been driven by the principles of green chemistry, aiming for more environmentally benign and efficient processes. scielo.br

Green Chemistry Principles in Synthetic Design

A significant focus of green synthetic design is the reduction or elimination of hazardous organic solvents. orientjchem.org For the Knoevenagel condensation, solvent-free conditions have been explored, often utilizing microwave irradiation to accelerate the reaction. sigmaaldrich.com These methods not only reduce waste but can also lead to higher yields and shorter reaction times.

The use of water as a reaction medium is another key aspect of green chemistry. scielo.br Aqueous synthesis of Knoevenagel adducts has been successfully demonstrated, sometimes employing a catalyst like potassium hydroxide (B78521) (KOH). scielo.br Performing the reaction in water at elevated temperatures can provide good yields, and the product can often be isolated by simple filtration after acidification. scielo.br

Table 2: Green Synthesis Approaches for Knoevenagel Condensation

| Method | Key Features | Advantages |

|---|---|---|

| Solvent-Free (Microwave) | Utilizes microwave energy to drive the reaction without a solvent. | Reduced reaction time, lower energy consumption, minimal solvent waste. |

| Aqueous Synthesis | Employs water as the reaction medium. | Environmentally friendly, low cost, simplified work-up. |

This interactive table summarizes the key features and advantages of solvent-free and aqueous media syntheses for the Knoevenagel condensation.

While many traditional syntheses rely on basic catalysts, research has also explored catalyst-free and organocatalytic approaches. In some instances, the Knoevenagel condensation can proceed without a catalyst, particularly under forcing conditions like high temperature, although this is less common.

More significantly, the field of organocatalysis has provided powerful, metal-free alternatives. chiba-u.jp Organocatalysts are small organic molecules that can catalyze chemical transformations. uniroma1.it For reactions like the Knoevenagel condensation, various organocatalysts have been employed. For example, L-proline has been used as a biocatalyst for the synthesis of related chromene derivatives. orientjchem.org N-heterocyclic carbenes (NHCs) have also been shown to catalyze reactions involving a Knoevenagel condensation step in one-pot procedures. chiba-u.jp The use of bifunctional catalysts, which can activate both the nucleophile and the electrophile, represents a sophisticated approach within organocatalysis. mdpi.com

Flow Chemistry and Continuous Processing for Production Enhancement

The transition from traditional batch synthesis to continuous flow chemistry represents a significant leap forward for the production of this compound. Flow chemistry, where reactants are continuously pumped through a reactor, offers superior control over reaction parameters such as temperature, pressure, and mixing. This high degree of control leads to enhanced reaction rates, improved safety profiles, and higher product purity.

The synthesis of this compound, typically achieved through a Knoevenagel condensation of cyclohexanone and cyanoacetamide, is well-suited for adaptation to a flow process. In a hypothetical flow setup, streams of the reactants and a catalyst (such as a base like piperidine (B6355638) or a solid-supported catalyst) would be merged and passed through a heated reactor coil. The continuous nature of the process allows for rapid optimization of reaction conditions, such as residence time and temperature, to maximize yield and throughput. A key advantage is the high surface-area-to-volume ratio in microreactors, which facilitates efficient heat transfer, minimizing the formation of thermal degradation byproducts and ensuring consistent product quality. While specific industrial-scale flow processes for this compound are not widely published, the principles of flow chemistry suggest significant potential for production enhancement. rsc.org

Table 1: Comparison of Batch vs. Potential Flow Processing for this compound Synthesis

| Parameter | Conventional Batch Processing | Continuous Flow Processing (Projected) |

|---|---|---|

| Heat Transfer | Inefficient, potential for localized hot spots | Highly efficient, precise temperature control |

| Reaction Time | Hours | Minutes |

| Scalability | Difficult, requires larger vessels | Simple, by running the system for longer |

| Safety | Risk of thermal runaway with large volumes | Inherently safer due to small reaction volumes |

| Product Purity | Variable, may require extensive purification | High and consistent, reduced byproducts |

| Process Control | Limited | Precise control over all parameters |

Microwave-Assisted and Photochemical Synthesis Approaches

Alternative energy sources, such as microwave irradiation and light, are being explored to drive the synthesis of this compound and its derivatives more efficiently.

Microwave-Assisted Synthesis Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.gov Unlike conventional heating which relies on slow thermal conduction, microwaves directly couple with polar molecules in the reaction mixture, leading to rapid and uniform heating. This technique has been successfully applied to the synthesis of various acetamide (B32628) and cyanoacetamide derivatives, demonstrating significant reductions in reaction time and improvements in yield. researchgate.netijpcbs.comjchps.com For the synthesis of this compound, using microwave irradiation can dramatically shorten the condensation reaction time from several hours to mere minutes. jchps.com This rapid heating also helps to minimize the formation of side products.

Table 2: Research Findings on Microwave-Assisted Synthesis of Related Cyanoacetamide Derivatives

| Synthesis Type | Reaction Time | Yield | Reference Findings |

|---|---|---|---|

| Conventional Heating | 8-10 hours | Low to Moderate | In similar syntheses, conventional methods require prolonged refluxing. ijpcbs.comjchps.com |

| Microwave Irradiation | 5-15 minutes | Excellent | For related thiazolidinone derivatives from cyanoacetohydrazides, yields were significantly higher and reaction times were cut drastically. jchps.com |

Photochemical Synthesis Approaches Photochemical methods, which use light energy to initiate reactions, offer another potential pathway for the synthesis of unsaturated cyano-amides. While a direct photochemical synthesis of this compound is not prominently documented, studies on related compounds, such as (2E,4E)-5-(anthracen-9-yl)-2-cyanopenta-2,4-dienamide, demonstrate the feasibility of using light to form similar chemical structures. chemrxiv.org A potential photochemical route could involve the photo-induced condensation of the starting materials, possibly offering unique selectivity or access to specific isomers under mild conditions. This approach remains a largely exploratory but promising area for future research.

Chemo-, Regio-, and Stereoselectivity in this compound Synthesis

Controlling the selectivity of the reaction is crucial for obtaining the desired product, this compound, with high purity.

Chemoselectivity The Knoevenagel condensation exhibits high chemoselectivity. The reaction involves the deprotonation of the α-carbon of 2-cyanoacetamide, which is highly acidic due to the electron-withdrawing effects of both the nitrile (-CN) and amide (-CONH2) groups. A base will selectively remove a proton from this carbon, creating a reactive nucleophile, rather than deprotonating the less acidic N-H protons of the amide group. This carbanion then attacks the electrophilic carbonyl carbon of cyclohexanone, leading to the desired carbon-carbon bond formation.

Regioselectivity Regioselectivity in this context refers to the specific placement of the double bond. The initial aldol-type addition of the cyanoacetamide enolate to the cyclohexanone carbonyl is followed by a dehydration step. This elimination of a water molecule results in the formation of a double bond. The reaction is highly regioselective, forming the exocyclic double bond between the cyclohexyl ring and the cyano-substituted carbon, as this creates a conjugated system involving the double bond and the nitrile group, which is energetically favorable. Protocols for the regioselective synthesis of related heterocyclic compounds like pyridin-2-ones often rely on the predictable reactivity of the 2-cyanoacetamide moiety. rsc.org

Stereoselectivity The double bond in this compound can theoretically exist as two geometric isomers (E/Z). The specific isomer formed is determined by the steric and electronic interactions during the transition state of the elimination step. While often a single isomer is predominantly formed and reported, detailed stereochemical studies are essential for full characterization. In more complex systems involving cyano groups, such as the synthesis of triterpenoid (B12794562) derivatives, the stereochemistry can be precisely determined using advanced NMR techniques like NOESY, which can confirm the spatial relationship between different parts of the molecule and thus establish the regio- and stereoselectivity of the reaction. mdpi.com For this compound, the relative orientation of the cyano and acetamide groups with respect to the cyclohexyl ring defines the E or Z configuration of the final product.

Chemical Reactivity and Transformative Chemistry of 2 Cyano 2 Cyclohexylideneacetamide

Nucleophilic and Electrophilic Reactivity Profiles

The unique arrangement of functional groups in 2-Cyano-2-cyclohexylideneacetamide dictates its dual nucleophilic and electrophilic nature. The electron-withdrawing cyano and acetamide (B32628) groups render the vinylic β-carbon electrophilic and susceptible to attack by nucleophiles. Conversely, the active hydrogen on the α-carbon allows for the formation of a nucleophilic carbanion under basic conditions. tubitak.gov.tr

Michael Addition Reactions with this compound

This compound readily participates as a Michael acceptor in conjugate addition reactions. lookchem.comwikipedia.org In this context, the β-carbon of the cyclohexylidene ring acts as the electrophilic site for the addition of a nucleophile, known as a Michael donor. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This reaction is a powerful tool for the formation of carbon-carbon bonds under mild conditions. lookchem.com

The general mechanism involves the addition of a nucleophile to the β-carbon of the α,β-unsaturated system, leading to the formation of a resonance-stabilized enolate intermediate. masterorganicchemistry.comyoutube.com Subsequent protonation of this intermediate yields the final Michael adduct. masterorganicchemistry.com The reactivity of the Michael acceptor can be influenced by the nature of the substituents on the alkene. wikipedia.org

A notable application of this reactivity is the synthesis of spiro-substituted 1,2,3,4-tetrahydronicotinamides. lookchem.com In these reactions, this compound couples with nucleophiles like acetoacetanilide (B1666496) or ethyl acetoacetate (B1235776) to afford the target spirocyclic products in good yields. lookchem.com

Table 1: Examples of Michael Addition Reactions with this compound

| Michael Donor | Product | Reference |

| Acetoacetanilide | Spiro-substituted 1,2,3,4-tetrahydronicotinamide | lookchem.com |

| Ethyl acetoacetate | Spiro-substituted 1,2,3,4-tetrahydronicotinamide | lookchem.com |

Cycloaddition Reactions Involving this compound

While specific examples of cycloaddition reactions directly involving this compound as a dienophile or dipolarophile are not extensively documented in the provided search results, the presence of the activated double bond suggests its potential to participate in such transformations. Cycloaddition reactions, such as the Diels-Alder reaction, are powerful methods for constructing cyclic systems. academie-sciences.frlibretexts.org These reactions typically involve the interaction of a conjugated diene with a dienophile to form a six-membered ring. academie-sciences.fr

The electron-withdrawing nature of the cyano and acetamide groups in this compound would classify it as an electron-poor alkene, making it a suitable dienophile for reactions with electron-rich dienes. libretexts.org The nitrile group itself can, under certain conditions, participate as a 2π component in cycloadditions, although this is less common for unactivated nitriles. mit.edu Further research would be needed to fully explore the scope of cycloaddition reactions with this specific compound.

Condensation and Heterocyclic Ring Formation Reactions

The active hydrogen on the carbon atom adjacent to the cyano and acetamide groups in this compound allows it to participate in condensation reactions. tubitak.gov.tr This reactivity is a cornerstone for the synthesis of various heterocyclic compounds. tubitak.gov.tr

Under basic conditions, deprotonation of the α-carbon generates a nucleophilic carbanion that can react with various electrophiles, such as aldehydes and ketones. This initial condensation is often followed by an intramolecular cyclization, leading to the formation of a diverse array of heterocyclic rings. The cyano and acetamide functionalities are strategically positioned to participate in these cyclization steps, contributing to the formation of stable ring systems. tubitak.gov.tr For instance, the reaction of cyanoacetamide derivatives with bidentate reagents is a well-established method for synthesizing a variety of heterocycles. tubitak.gov.tr

Role of this compound as a Synthon in Complex Molecule Synthesis

The versatile reactivity of this compound makes it a valuable synthon, or synthetic building block, for the construction of more complex molecules. lookchem.com Its ability to participate in both carbon-carbon bond formation and the construction of nitrogen-containing heterocycles underscores its utility in organic synthesis. tubitak.gov.trlookchem.com

Construction of Carbon-Carbon Bonds

As previously discussed in the context of Michael additions, this compound serves as an excellent electrophile for the formation of new carbon-carbon bonds. lookchem.com The conjugate addition of carbon nucleophiles, such as enolates derived from β-dicarbonyl compounds, provides a reliable method for extending the carbon framework of a molecule. lookchem.comwikipedia.org This strategy is particularly useful for creating quaternary carbon centers, which can be challenging to construct using other synthetic methods. The resulting products of these reactions often contain multiple functional groups, providing further handles for subsequent chemical transformations.

Formation of Nitrogen-Containing Heterocycles

This compound is a key precursor for the synthesis of a variety of nitrogen-containing heterocycles. tubitak.gov.tr Nitrogen-containing heterocycles are prevalent scaffolds in many biologically active molecules, including pharmaceuticals and natural products. researchgate.netnih.govnih.gov

The presence of both a cyano group and an acetamide group within the same molecule provides the necessary components for the construction of these ring systems. tubitak.gov.tr The cyano group can be transformed into other nitrogen-containing functionalities or can directly participate in cyclization reactions. researchgate.netnih.gov For example, the reaction of cyanoacetamide derivatives with various reagents can lead to the formation of pyridines, pyrimidines, and other heterocyclic systems. tubitak.gov.tr The synthetic utility of cyanamide-based compounds in the synthesis of a wide range of nitrogen heterocycles highlights the potential of this compound in this area. researchgate.netnih.gov

Photoreactivity and Photophysical Behavior of this compound

The photochemistry of α,β-unsaturated carbonyl compounds, a class to which this compound belongs, is a rich and extensively studied field. nih.govmagadhmahilacollege.org The absorption of ultraviolet light by these molecules typically leads to electronic excitation, promoting an electron from a lower-energy orbital to a higher-energy one. For α,β-unsaturated systems, the relevant transitions are generally the n-π* and π-π* transitions. nih.gov

The n-π* transition involves the promotion of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the nitrile) to an anti-bonding π* orbital. The π-π* transition involves the promotion of an electron from a bonding π orbital to an anti-bonding π* orbital. nih.gov The relative energies of these excited states can influence the subsequent photochemical pathways. For many α,β-unsaturated ketones, the n-π* state is the lowest in energy and is primarily responsible for their photochemical reactions. nih.gov

Upon photoexcitation, this compound could potentially undergo several transformations, including:

[2+2] Cycloadditions: A common photoreaction for α,β-unsaturated ketones is the [2+2] cycloaddition, which can occur intermolecularly with other olefins to form cyclobutane (B1203170) rings or intramolecularly if another double bond is present in the molecule. nih.govyoutube.com These reactions often proceed from the triplet excited state. nih.gov

E/Z Isomerization: The double bond in the cyclohexylidene moiety could undergo cis-trans isomerization upon irradiation, a common process for many unsaturated systems. However, the cyclic nature of the cyclohexylidene group makes this less likely than for acyclic analogues.

Photoreduction: In the presence of a hydrogen donor, the excited carbonyl or nitrile group could be reduced.

Rearrangements: Photochemical rearrangements, such as the di-π-methane rearrangement, have been observed in related systems, leading to the formation of complex polycyclic structures. mdpi.com

The fluorescence properties of related aryl cyano amides have been investigated as probes for biological systems. These studies indicate that the fluorescence quantum yield can be highly sensitive to the molecular environment, with restricted rotation of bonds between electron donor and acceptor groups leading to enhanced fluorescence. While this compound lacks an aromatic ring directly conjugated to the cyano-amide moiety, the principles of environment-sensitive fluorescence could potentially apply.

A study on novel α,β-unsaturated carbonyl depsipeptides and peptoids showed strong absorption in the UV region (225-350 nm). frontiersin.orgnih.gov For instance, a depsipeptide with a wide absorption band at λmax = 280 nm exhibited a high molar extinction coefficient, indicating efficient light absorption in the UVB and UVC regions. nih.gov While fluorescence was not a prominent feature for all synthesized compounds, some did exhibit blue fluorescence under UV radiation. frontiersin.orgnih.gov This suggests that the photophysical properties of α,β-unsaturated carbonyl compounds can be tuned by their specific substitution patterns.

Table 1: Illustrative Photophysical Data for a Related α,β-Unsaturated Carbonyl Compound

| Compound | Solvent | λmax (nm) | Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹) |

| Depsipeptide P2 | DCM | 280 | 26,955 |

Note: Data for Depsipeptide P2, a type of α,β-unsaturated carbonyl compound, is provided for illustrative purposes to indicate potential absorption characteristics. nih.gov Data for this compound is not available.

Redox Chemistry and Electrochemical Transformations of this compound

The redox chemistry of this compound is centered around the electron-withdrawing nature of the nitrile and amide groups, which makes the double bond susceptible to reduction.

Electrochemical Reduction:

The electrochemical reduction of α,β-unsaturated nitriles and amides typically involves the addition of electrons to the π-system. The reduction potential is influenced by the substituents on the double bond. The electron-withdrawing cyano and amide groups facilitate reduction.

Studies on the electrochemical reduction of related α,β-unsaturated compounds have shown that the process can initiate cyclization reactions when another electrophilic center is present in the molecule. For instance, the intramolecular electrochemical cyclization of ketones and aldehydes tethered to α,β-unsaturated esters and nitriles has been successfully used to form mono- and bicyclic products. acs.org This proceeds through the reduction of the activated double bond to form a radical anion, which then acts as a nucleophile.

The reduction of the nitrile group itself is also possible, typically at more negative potentials, and can lead to the formation of an amine. Electrochemical methods have been developed for the reduction of various organic cyanides to primary amines. researchgate.net

Electrochemical Oxidation:

The oxidation of this compound would likely occur at the double bond or potentially at the amide nitrogen under certain conditions. The oxidation of amides can lead to the formation of nitrenium ions, which are reactive intermediates. acs.org Furthermore, the cyano group can be converted to an amide group through an oxidative process mediated by enzymes like cytochrome P450, where the oxygen atom is derived from molecular oxygen. nih.gov While this is a biological transformation, it highlights the potential for oxidative modification at the nitrile functionality.

The electrochemical behavior of compounds containing both cyano and amide groups is complex and can be influenced by the specific molecular structure and reaction conditions. For example, the electrochemical synthesis of cyanated heterocycles has been achieved through processes involving the oxidation of both thiocyanate (B1210189) to generate cyanide ions and the oxidation of C-N bonds to form C=N bonds during the cyclization process. nih.gov

Due to the lack of specific experimental data, the exact redox potentials and transformation products for this compound remain to be determined. However, based on the reactivity of its functional groups, it is a candidate for a range of reductive and oxidative transformations.

Derivatization and Structural Modification of 2 Cyano 2 Cyclohexylideneacetamide

Functionalization of the Cyano Group

The nitrile, or cyano, group is a highly versatile functional group in organic synthesis due to its polar, unsaturated carbon-nitrogen triple bond. nih.gov It can be transformed into various other functional groups, including amines and carboxylic acids, making it a key target for derivatization. nih.gov

Synthesis of Tetrazoles:

A significant transformation of the cyano group is its conversion into a tetrazole ring. This is typically achieved through a [2+3] cycloaddition reaction with sodium azide (B81097). nih.govrsc.org This reaction is often catalyzed by various metal complexes, such as cobalt(II) complexes, which facilitate the cycloaddition under homogeneous conditions. nih.gov The resulting 5-substituted 1H-tetrazoles are of great interest in medicinal chemistry due to their bioisosteric relationship with carboxylic acids, which can enhance a drug's activity and bioavailability. nih.gov

The general procedure for this transformation involves reacting the nitrile with sodium azide in the presence of a catalyst and a suitable solvent system, such as a water/ethanol mixture, and heating the reaction mixture. nih.gov The use of nanocatalysts, like cobalt-nickel on magnetic mesoporous hollow spheres, has been shown to provide excellent product yields in short reaction times under mild conditions. nih.govrsc.org

Table 1: Examples of Catalysts for Tetrazole Synthesis from Nitriles

| Catalyst | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cobalt(II) complex with N,N-bis(pyridin-2-ylmethyl)quinoline-8-amine | Reflux in methanol | Good to excellent | nih.gov |

Other Transformations:

The cyano group can also undergo hydrolysis to form a carboxylic acid or reduction to yield a primary amine. openstax.org Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbon of the nitrile, leading to the formation of an amide intermediate which is then further hydrolyzed to the carboxylic acid. openstax.org Reduction of the nitrile to a primary amine can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4). openstax.org These transformations open up avenues for further derivatization at this position.

Transformations of the Cyclohexylidene Moiety

The exocyclic double bond of the cyclohexylidene ring in 2-cyano-2-cyclohexylideneacetamide is a key site for chemical modification. This double bond can participate in various addition reactions, allowing for the introduction of new functional groups and the creation of more complex molecular architectures.

Addition Reactions:

The double bond can undergo reactions such as hydrogenation, halogenation, and epoxidation. For instance, catalytic hydrogenation would saturate the double bond, converting the cyclohexylidene group into a cyclohexyl group. Halogenation with reagents like bromine would lead to the formation of a dihalo-substituted cyclohexane (B81311) ring.

Synthesis of Spiro Compounds:

The cyclohexylidene moiety can also be a precursor for the synthesis of spirocyclic compounds. These are bicyclic compounds where the two rings are connected at a single carbon atom. Reactions that form a new ring at the site of the double bond can lead to the formation of such structures.

Modification of the Amide Linkage

The amide group in this compound offers another point for structural modification. The nitrogen atom and the carbonyl group of the amide can participate in various reactions.

Hydrolysis:

The amide linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 2-cyano-2-cyclohexylideneacetic acid. This transformation converts the neutral amide into an acidic functional group, which can significantly alter the molecule's properties.

N-Alkylation and N-Arylation:

The hydrogen atoms on the amide nitrogen can be substituted with alkyl or aryl groups. This can be achieved through reactions with alkyl halides or aryl halides under appropriate basic conditions. These modifications can influence the molecule's lipophilicity and its ability to form hydrogen bonds. For example, derivatives like N-(4-chlorophenyl)-2-cyano-2-cyclohexylideneacetamide have been synthesized to explore their pharmacological properties.

Condensation Reactions:

The amide group can also participate in condensation reactions. For instance, reaction with dehydrating agents like phosphorus oxychloride could potentially lead to the formation of a nitrile from the amide, although this is a less common transformation in this context.

Synthesis of Polymeric Structures Incorporating this compound Units

The presence of reactive functional groups in this compound, particularly the exocyclic double bond, makes it a potential monomer for polymerization reactions.

Addition Polymerization:

The cyclohexylidene double bond could potentially undergo addition polymerization, where monomer units add to one another in such a way that the polymer contains all the atoms of the monomer unit. This would lead to a polymer with a poly(cyclohexane) backbone and pendant 2-cyanoacetamide (B1669375) groups.

Copolymerization:

This compound could also be copolymerized with other monomers to create polymers with tailored properties. For example, copolymerization with a hydrophilic monomer could enhance the water solubility of the resulting polymer.

The incorporation of the this compound moiety into a polymer backbone could impart unique properties to the material, potentially leading to applications in areas such as specialty polymers and materials science.

Advanced Spectroscopic and Structural Characterization Methodologies for 2 Cyano 2 Cyclohexylideneacetamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Reaction Mechanisms and Isomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Cyano-2-cyclohexylideneacetamide. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each atom, allowing for unambiguous confirmation of the compound's formation and the investigation of potential isomerism.

In a typical synthesis, such as the Knoevenagel condensation of cyclohexanone (B45756) with cyanoacetamide, NMR is crucial for monitoring the reaction's progress. By taking aliquots from the reaction mixture, the disappearance of reactant signals (e.g., the α-protons of cyclohexanone) and the appearance of product signals can be tracked, allowing for the optimization of reaction conditions.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the cyclohexylidene ring and the amide (-NH₂) protons. The protons on the carbons adjacent to the double bond (allylic protons) would appear as multiplets, typically in the range of 2.0-3.0 ppm. The remaining methylene (B1212753) protons of the cyclohexyl ring would also produce signals in the aliphatic region. The two amide protons are expected to appear as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR spectroscopy provides complementary information. Key signals would include those for the cyano (C≡N) carbon, the carbonyl (C=O) carbon of the amide, and the two sp²-hybridized carbons of the exocyclic double bond (C=C). The six carbons of the cyclohexylidene ring would also give rise to distinct signals.

Isomerism, particularly the potential for E/Z isomerism around the C=C double bond, can be readily assessed using NMR. The Nuclear Overhauser Effect (NOE) is a powerful technique for this purpose. Irradiation of the amide proton signal and observation of an NOE enhancement on the protons of the cyclohexylidene ring would provide definitive proof of their spatial proximity, helping to assign the stereochemistry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Note: These are predicted values and may vary based on solvent and experimental conditions.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Amide (-NH₂) | 5.5 - 7.5 (broad s) | - |

| Cyclohexylidene (allylic CH₂) | 2.2 - 2.8 (m) | 30 - 40 |

| Cyclohexylidene (other CH₂) | 1.5 - 1.8 (m) | 25 - 30 |

| C=C (vinylic carbon) | - | 100 - 110 |

| C=C (cyclohexylidene) | - | 150 - 160 |

| Cyano (-C≡N) | - | 115 - 120 |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers a detailed fingerprint of the functional groups present in this compound. These methods probe the vibrational modes of the molecule, providing confirmation of its structure. nih.gov

Infrared (FT-IR) Spectroscopy: The FT-IR spectrum is dominated by characteristic absorption bands. The cyano group (C≡N) exhibits a sharp, intense stretching vibration, typically found in the 2200-2260 cm⁻¹ region. The presence of the primary amide group gives rise to several distinct bands: a strong carbonyl (C=O) stretch (Amide I band) between 1630 and 1695 cm⁻¹, and N-H stretching vibrations appearing as two bands in the 3100-3500 cm⁻¹ range. The N-H bending vibration (scissoring) is expected around 1600-1650 cm⁻¹. The C=C double bond stretch of the cyclohexylidene moiety will appear around 1640-1680 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information. ustc.edu.cn While the C=O stretch is typically weaker in the Raman spectrum compared to IR, the C≡N and C=C stretching vibrations are often strong and easily identifiable. mdpi.com This makes Raman a valuable tool for confirming the core structure of the molecule. The symmetric vibrations of the cyclohexane (B81311) ring are also often more prominent in the Raman spectrum. ustc.edu.cn Analyzing the polarized Raman spectra of gaseous cyclohexane can help in assigning numerous Raman-active bands, including overtones and combinations. ustc.edu.cn

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Wavenumber (cm⁻¹) | Typical Raman Wavenumber (cm⁻¹) |

|---|---|---|---|

| Cyano (-C≡N) | Stretching | 2200 - 2260 (sharp, strong) | 2200 - 2260 (strong) |

| Carbonyl (C=O) | Amide I Stretch | 1630 - 1695 (strong) | 1630 - 1695 (moderate) |

| Amine (N-H) | Stretching | 3100 - 3500 (two bands, medium) | 3100 - 3500 (weak) |

| Amine (N-H) | Bending (Scissoring) | 1600 - 1650 (variable) | - |

| Alkene (C=C) | Stretching | 1640 - 1680 (medium, variable) | 1640 - 1680 (strong) |

Mass Spectrometry Techniques for Mechanistic Studies and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound. It can also provide valuable structural information through fragmentation analysis and is highly effective for monitoring reaction progress. uni.lu

For reaction monitoring, a small aliquot of the reaction mixture can be analyzed by MS to track the formation of the product with a molecular weight of 164.20 g/mol . Techniques like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) can be employed for highly sensitive and specific quantification. nih.govcuni.cz In an SRM experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of the product) and a characteristic fragment ion are selected and monitored, providing high selectivity and sensitivity. cuni.cz

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the determination of its elemental formula (C₉H₁₂N₂O). Analysis of the fragmentation pattern in the tandem mass spectrum (MS/MS) can help confirm the structure. Expected fragmentation pathways for this compound would include the loss of the amide group, the cyano group, and fragmentation of the cyclohexylidene ring.

Table 3: Predicted Mass Spectrometry Data for this compound Data predicted using CCSbase. uni.lu

| Adduct | Formula | Calculated m/z | Predicted CCS (Ų) |

|---|---|---|---|

| [M+H]⁺ | C₉H₁₃N₂O⁺ | 165.10224 | 139.9 |

| [M+Na]⁺ | C₉H₁₂N₂ONa⁺ | 187.08418 | 146.1 |

| [M-H]⁻ | C₉H₁₁N₂O⁻ | 163.08768 | 142.0 |

X-ray Crystallography for Solid-State Structure Determination and Supramolecular Interactions

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of this compound in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, confirming the molecular geometry. researchgate.net

Based on studies of similar structures like 2-cyano-N-cyclohexylacetamide and other cyclohexylidene derivatives, several structural features can be anticipated. researchgate.netnih.gov The cyclohexane ring is expected to adopt a chair conformation. researchgate.netnih.gov The cyanoacetamide moiety is likely to be relatively planar.

X-ray crystallography also reveals the details of intermolecular interactions that govern the crystal packing. Hydrogen bonding is expected to be a dominant feature. The amide group, with its N-H donor and C=O acceptor sites, can form robust intermolecular hydrogen bonds of the N-H···O type. researchgate.net These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. Weaker C-H···N and C-H···O interactions may also play a role in stabilizing the crystal structure. researchgate.netnih.gov The study of supramolecular structures in related cyano-acrylamide compounds has shown that molecules can adopt extended conformations facilitated by these intermolecular forces. nih.gov

Table 4: Representative Crystallographic Data for a Related Compound (2-Cyano-N-cyclohexylacetamide) researchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 12.057(2) |

| b (Å) | 4.7671(8) |

| c (Å) | 16.327(4) |

| β (°) | 96.50(2) |

| Volume (ų) | 932.4(3) |

Chiroptical Spectroscopies for Enantiomeric Excess Determination in Asymmetric Synthesis

These techniques would become relevant only if a chiral derivative of the molecule were synthesized. For instance, if an asymmetric synthesis were designed to produce an enantiomerically enriched version of a substituted cyclohexylidene ring, chiroptical methods would be crucial. In such a hypothetical case, the enantiomeric excess (e.e.) of the product could be determined. chemrxiv.org

Polarimetry would measure the rotation of plane-polarized light by a solution of the chiral compound. The magnitude and sign of the rotation would be indicative of the enantiomeric purity. Additionally, NMR spectroscopy using chiral shift reagents can be employed to determine e.e. chemrxiv.org These reagents form diastereomeric complexes with the enantiomers, leading to separate signals in the NMR spectrum, the integration of which allows for quantification of the enantiomeric ratio.

Theoretical and Computational Investigations of 2 Cyano 2 Cyclohexylideneacetamide

Quantum Chemical Calculations on Electronic Structure and Bonding

Quantum chemical calculations are instrumental in understanding the intrinsic properties of molecules. Methods like Density Functional Theory (DFT) are frequently employed to model the electronic structure, bonding, and reactivity of organic compounds, including derivatives of cyanoacetamide. tandfonline.comresearchgate.net These computational approaches allow for the optimization of molecular geometry and the calculation of various electronic parameters that govern the molecule's behavior.

For cyanoacetamide derivatives, DFT methods, such as those utilizing the B3LYP functional with various basis sets (e.g., 6-311++G(d,p)), have been successfully used to determine optimal molecular geometries and other properties. tandfonline.com While specific, in-depth computational studies exclusively on 2-Cyano-2-cyclohexylideneacetamide are not widely published, the principles and findings from related molecules provide a strong framework for understanding its characteristics.

Molecular Orbital Analysis and Frontier Orbital Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgimperial.ac.uk The energy and spatial distribution of these orbitals are crucial for predicting how a molecule will interact with other reagents. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO governs its ability to accept electrons (electrophilicity). youtube.comyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com A large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. mdpi.com

In studies of related cyanoacetamide derivatives, such as 2-Cyano-N-cyclopropylacetamide (2CCPA) and 2-cyano-N-(1-phenylethyl) acetamide (B32628) (2CPEA), DFT calculations have been used to determine these electronic properties. tandfonline.com These analyses help to characterize the charge transfer that can occur within the molecule, elucidating its electronic characteristics. tandfonline.com For this compound, the electron-withdrawing cyano and acetamide groups are expected to significantly influence the energy levels of the frontier orbitals.

Table 1: Illustrative Frontier Orbital Energies for a Related Cyanoacetamide Derivative (Note: Data below is for a related compound, 2-Cyano-N-cyclopropylacetamide, to illustrate typical values obtained from DFT calculations, as specific data for this compound is not readily available in the cited literature.)

| Property | Value (eV) |

| HOMO Energy | -7.0 |

| LUMO Energy | -0.5 |

| Energy Gap (ΔE) | 6.5 |

This table is generated based on principles discussed in computational studies of similar molecules and is for illustrative purposes.

Electron Density Distributions and Electrostatic Potential Maps

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution of a molecule and predicting its reactive sites. researchgate.net These maps illustrate regions of negative electrostatic potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (blue), which are electron-poor and prone to nucleophilic attack. researchgate.net

For a molecule like this compound, the MEP would likely show a high negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the cyano group, due to the high electronegativity of these atoms. These sites represent the most probable locations for nucleophilic activity. researchgate.net The distribution of electron density is fundamental to understanding a molecule's size, shape, and where it is most chemically reactive. researchgate.net Computational methods can precisely calculate this distribution, offering insights that complement experimental findings. sci-hub.box

Computational Studies on Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools for investigating the step-by-step pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. arxiv.org This allows for a deeper understanding of reaction kinetics and the factors that control product formation.

Energy Profiles of Synthetic Pathways

The primary synthetic route to this compound is the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com This reaction involves the nucleophilic addition of an active hydrogen compound, in this case, cyanoacetamide, to a carbonyl group (cyclohexanone), followed by a dehydration step. wikipedia.orgsci-hub.se The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or sodium ethoxide. wikipedia.orgresearchgate.net

Computational studies can model the entire reaction pathway, calculating the energy of reactants, intermediates, transition states, and products. This generates an energy profile that reveals the activation energy for each step, identifying the rate-determining step of the reaction. While specific energy profiles for the synthesis of this compound are not detailed in the available literature, the general mechanism is well-understood. The catalyst deprotonates the cyanoacetamide to form a reactive enolate ion, which then attacks the carbonyl carbon of cyclohexanone (B45756). Subsequent protonation and dehydration yield the final α,β-unsaturated product. wikipedia.orgsci-hub.se

Table 2: Generalized Steps in Knoevenagel Condensation

| Step | Description |

| 1 | Deprotonation of the active methylene (B1212753) compound (cyanoacetamide) by a base to form an enolate. |

| 2 | Nucleophilic attack of the enolate on the carbonyl carbon of cyclohexanone. |

| 3 | Protonation of the resulting alkoxide to form a β-hydroxy intermediate. |

| 4 | Dehydration (elimination of water) to form the final C=C double bond. |

This table outlines the generally accepted mechanism for the Knoevenagel condensation. wikipedia.orgsigmaaldrich.com

Elucidation of Catalytic Cycles Involving this compound

While this compound is typically a product of a catalytic reaction, it can also serve as a versatile intermediate for the synthesis of more complex heterocyclic compounds. The active hydrogen on the C-2 position and the cyano group allow it to participate in various condensation and substitution reactions.

Computational studies can elucidate the catalytic cycles of these subsequent transformations. For instance, in reactions catalyzed by transition metals, DFT can model key steps like oxidative addition, migratory insertion, and reductive elimination. In base-catalyzed reactions, computational models can map the proton transfer steps and the formation of reactive intermediates. Recent research has also explored photocatalytic Knoevenagel condensations using carbon dots, where computational insights could help explain the role of light-activated species like superoxide (B77818) radical anions in the catalytic cycle. mdpi.com

Conformation Analysis and Conformational Landscapes of this compound

The three-dimensional structure and conformational flexibility of a molecule are critical to its physical properties and chemical reactivity. For this compound, the conformational behavior is dominated by the six-membered cyclohexylidene ring.

It is well-established that cyclohexane (B81311) and its derivatives predominantly adopt a chair conformation, which minimizes both angle strain and torsional strain. youtube.comyoutube.com This is the most thermodynamically stable arrangement. masterorganicchemistry.com The chair conformation of the cyclohexylidene ring in this compound means that the substituents on the ring alternate between axial and equatorial positions. youtube.com

The transition between the two possible chair conformations, known as a chair flip, proceeds through higher-energy intermediates, including the half-chair and twist-boat conformations. youtube.commasterorganicchemistry.com The energy barrier for this interconversion is relatively low, allowing for rapid equilibrium at room temperature. masterorganicchemistry.com The half-chair is typically the highest energy transition state in this process. youtube.com Computational methods can calculate the relative energies of these different conformations, providing a detailed conformational landscape. For an unsubstituted cyclohexane ring, the chair is about 5.5 kcal/mol more stable than the twist-boat conformation. masterorganicchemistry.com The presence of the bulky cyano-acetamide group attached to the sp2-hybridized carbon would influence the specific energy barriers and equilibria of the cyclohexylidene ring.

Table 3: Relative Energy of Cyclohexane Conformations

| Conformation | Relative Energy (kcal/mol) | Stability |

| Chair | 0 | Most Stable |

| Twist-Boat | ~5.5 | Less Stable |

| Boat | ~6.9 | Less Stable |

| Half-Chair | ~10 | Least Stable (Transition State) |

Data is for the parent cyclohexane ring and serves as a reference for the conformational landscape. youtube.commasterorganicchemistry.com

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. frontiersin.org This methodology allows for the examination of how a compound like this compound might interact with its environment, such as a solvent or a biological receptor. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles and applications of this technique can be understood from studies on related cyanoacetamide derivatives. researchgate.net

MD simulations for a molecule like this compound would typically involve defining a force field, which consists of a set of parameters that describe the potential energy of the system. This allows for the calculation of the forces acting on each atom and, consequently, their motion over time. Such simulations can provide valuable information on the conformational flexibility of the cyclohexylidene ring and the rotational freedom around the various single bonds within the molecule.

In the context of drug discovery and materials science, MD simulations are often employed to study the stability of a ligand within a protein's binding site. For instance, studies on other α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives have utilized MD simulations to assess the stability of their interactions with proteins. researchgate.net These simulations often analyze parameters such as the Root-Mean-Square Deviation (RMSD), Root-Mean-Square Fluctuation (RMSF), and the radius of gyration (Rg) to understand the dynamics of the protein-ligand complex. researchgate.net A 50-nanosecond MD simulation, for example, was used to investigate the stability of a cyanoacetamide derivative within a protein's active site at various temperatures. researchgate.net Similar approaches could be applied to this compound to predict its binding stability with various biological targets.

Table 1: Illustrative Parameters Analyzed in Molecular Dynamics Simulations

| Parameter | Description | Potential Insights for this compound |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated molecule and a reference structure over time. | Indicates the stability of the compound's conformation and its binding pose if complexed with a receptor. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of each atom from its average position. | Highlights flexible regions of the molecule, such as the cyclohexylidene ring or the acetamide side chain. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Provides information on the compactness of the molecule's structure over the course of the simulation. |

| Hydrogen Bond Analysis | Counts the number and duration of hydrogen bonds formed between the molecule and its environment. | Elucidates the role of the amide and cyano groups in intermolecular interactions, particularly with protic solvents or biological receptors. |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

The prediction of spectroscopic parameters through computational methods, primarily Density Functional Theory (DFT), is a cornerstone of modern chemical analysis. mdpi.comnih.gov These theoretical calculations provide a powerful means to interpret and assign experimental spectra, including infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. For this compound, DFT calculations can predict its spectroscopic fingerprint, which can then be compared with experimentally obtained data for validation.

DFT methods, such as B3LYP combined with a suitable basis set like 6-311++G(d,p), are commonly used to perform geometry optimization of the molecule. tandfonline.comcardiff.ac.uk This initial step is crucial as the accuracy of the predicted spectroscopic data is highly dependent on the accuracy of the calculated molecular structure. Following optimization, the vibrational frequencies (IR spectra) can be calculated. These theoretical spectra can help in the assignment of the various vibrational modes of the molecule, such as the characteristic stretching frequencies of the C≡N (cyano), C=O (carbonyl), and N-H (amine) groups. nih.gov

For the prediction of NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is frequently employed within the DFT framework. mdpi.comnih.gov This method allows for the calculation of the theoretical ¹H and ¹³C NMR chemical shifts. By comparing the calculated chemical shifts with the experimental spectrum, a detailed assignment of the signals to specific protons and carbon atoms in the this compound molecule can be achieved. mdpi.comnih.gov

The electronic transitions of the molecule, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). mdpi.comnih.gov These calculations can provide the maximum absorption wavelengths (λmax) and help in understanding the nature of the electronic excitations, such as n→π* or π→π* transitions, which are expected in a molecule with both double bonds and lone pairs. The correlation between theoretical and experimental spectroscopic data is often found to be very good, making these computational approaches invaluable for structural elucidation. mdpi.comnih.gov

Table 2: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Related Cyano-Compound

| Spectroscopic Technique | Calculated Value (Theoretical) | Experimental Value |

| IR (cm⁻¹) | C≡N stretch: ~2220 | C≡N stretch: ~2215 |

| C=O stretch: ~1680 | C=O stretch: ~1675 | |

| N-H stretch: ~3400, ~3300 | N-H stretch: ~3395, ~3290 | |

| ¹H NMR (ppm) | Olefinic H: ~7.5 | Olefinic H: ~7.4 |

| NH₂ protons: ~6.8, ~7.2 | NH₂ protons: ~6.7, ~7.1 | |

| ¹³C NMR (ppm) | C=O carbon: ~165 | C=O carbon: ~164 |

| C≡N carbon: ~118 | C≡N carbon: ~117 | |

| UV-Vis (nm) | λmax: ~280 | λmax: ~285 |

Note: The data in this table are illustrative and based on typical values for compounds containing similar functional groups. Actual values for this compound would require specific experimental and computational studies.

Role of 2 Cyano 2 Cyclohexylideneacetamide in Catalysis and Reaction Design

2-Cyano-2-cyclohexylideneacetamide as a Ligand or Organocatalyst Precursor

While not extensively documented as a standalone ligand, the molecular structure of this compound possesses inherent features that suggest its potential as a precursor for more complex ligands or organocatalysts. The presence of nitrogen and oxygen atoms, along with the electron-rich triple bond of the cyano group, offers multiple coordination sites for metal centers.

The cyano group, in particular, is a well-known functional group in coordination chemistry. In the context of catalysis, a nitrile can act as a Lewis base, coordinating to a metal catalyst. This interaction can sometimes be inhibitory, as the nitrile may compete with other substrates for coordination sites on the metal. However, this property can also be harnessed to design specific catalytic systems where the nitrile-containing molecule is either a directing group or part of a larger, tailored ligand scaffold. For instance, derivatives of this compound could be synthesized to create bidentate or multidentate ligands, where the amide and cyano functionalities, perhaps in conjunction with other synthetically introduced groups, work in concert to chelate a metal ion, thereby forming a stable and reactive catalyst complex.

Participation in Metal-Catalyzed Transformations

This compound and structurally related alkyl nitriles are valuable substrates in a variety of metal-catalyzed transformations. The cyano group often plays a direct role in these reactions, either by being activated by the metal catalyst or by participating in bond-forming events.

Transition metals can act as Lewis acids, activating the nitrile group and rendering it more susceptible to nucleophilic attack. researchgate.net Furthermore, the C≡N triple bond can undergo 1,2-insertion reactions into metal-carbon or metal-hydride bonds, a fundamental step in many catalytic cycles. researchgate.net

A notable application is in palladium-catalyzed reactions. Research into the synthesis of 2-cyanomethyl indane derivatives has highlighted the challenges and opportunities presented by nitrile-containing substrates in Pd-catalyzed alkene difunctionalization reactions. nih.gov In these systems, the nitrile's ability to coordinate with the palladium center can be a complicating factor. For example, the use of standard palladium pre-catalysts like Pd(OAc)₂ with substrates such as ethyl cyanoacetate (B8463686) resulted in low product yields. nih.gov The success of the transformation hinged on the use of a specifically designed pre-catalyst, BrettPhosPd(allyl)(Cl) , which was able to overcome the challenges posed by the coordinating cyano group. nih.gov This demonstrates that while the intrinsic properties of this compound make it a candidate for such transformations, the choice of catalyst is critical to achieving high efficiency and the desired outcome.

Table 1: Catalyst Systems in Transformations of Cyano-Functionalized Compounds

| Reaction Type | Substrate Type | Catalyst System | Role of Cyano Group | Reference |

|---|---|---|---|---|

| Alkene Difunctionalization | 2-Allylphenyl triflates and alkyl nitriles | BrettPhosPd(allyl)(Cl) | Coordinating group influencing catalyst selection | nih.gov |

Substrate in Asymmetric Catalytic Reactions

This compound is an archetypal Michael acceptor. The electron-withdrawing properties of both the cyano and the acetamide (B32628) groups polarize the exocyclic carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to attack by nucleophiles. This reactivity is central to its use in synthesizing complex molecules, particularly spiro-heterocycles. lookchem.com

The Michael reaction involving this substrate is a prime candidate for asymmetric catalysis. By employing a chiral catalyst—be it a chiral organocatalyst (like a secondary amine or a squaramide) or a chiral metal complex—the addition of a nucleophile can be controlled to favor the formation of one enantiomer over the other. This would lead to the synthesis of enantiomerically enriched spiro-compounds, which are of significant interest in medicinal chemistry.

For example, the reaction of this compound with a nucleophile like malononitrile or ethyl acetoacetate (B1235776) in the presence of a chiral catalyst could provide access to valuable chiral building blocks. lookchem.com While specific examples directly utilizing this compound in published asymmetric catalytic studies are not prominent, its fundamental reactivity as a Michael acceptor makes it an ideal and promising substrate for such investigations.

Influence on Reaction Pathways and Selectivity

The structure of this compound exerts a profound influence on the pathways and selectivity of the reactions in which it participates.

Reaction Pathway Control: The compound's most prominent feature is the activated double bond, which overwhelmingly directs its reactivity towards 1,4-conjugate addition (Michael addition) pathways. lookchem.com This makes it a reliable precursor for the synthesis of spiro-substituted nicotinamides and other related heterocyclic systems. lookchem.com The initial Michael adduct undergoes subsequent intramolecular cyclization, a pathway dictated by the inherent structure of the starting material.

Selectivity in Metal Catalysis: As observed in palladium-catalyzed reactions, the cyano group is not a passive spectator. nih.gov Its tendency to coordinate to the metal center can dictate which catalyst systems are viable. A catalyst must be robust enough to function effectively without being deactivated by the nitrile, or the ligand framework must be designed to accommodate or leverage this interaction. This coordinating ability can be a tool to influence regio- or stereoselectivity if harnessed correctly within a well-designed catalytic cycle.

Directing Cycloaddition Reactions: Although thermally uncatalyzed participation of unactivated nitriles in pericyclic reactions like the Diels-Alder or ene reactions is rare, it is not unknown. mit.edu In principle, the cyano group of this compound could function as a 2π component in a formal [2+2+2] cycloaddition, providing a pathway to complex polycyclic pyridine (B92270) derivatives. mit.edu The specific substitution pattern and electronic nature of the molecule would be critical in determining the feasibility and selectivity of such a reaction pathway over more conventional routes.

Emerging Research Directions and Future Perspectives in 2 Cyano 2 Cyclohexylideneacetamide Chemistry

The landscape of chemical synthesis is in a constant state of evolution, driven by technological advancements and a growing demand for efficiency, sustainability, and innovation. For a versatile building block like 2-Cyano-2-cyclohexylideneacetamide, these trends are opening up new avenues of research and application. Future explorations in the chemistry of this compound are poised to integrate cutting-edge computational tools, uncover new reaction pathways, prioritize environmental and economic viability, and expand its use in the creation of sophisticated chemical materials.

Q & A

Q. What are the recommended synthetic routes and reaction conditions for preparing 2-cyano-2-cyclohexylideneacetamide?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, cyclohexylidene precursors may react with cyanoacetamide derivatives in the presence of catalysts like triethylamine. Reaction conditions (e.g., solvent polarity, temperature) must be optimized to avoid side products such as hydrolyzed intermediates. Characterization via NMR and HPLC is critical to confirm purity .

- Key Reagents : Acetonitrile, DMF, or THF as solvents; reducing agents (e.g., NaBH4) for stabilizing intermediates .

Q. How should researchers characterize the structural and functional properties of this compound?

- Methodological Answer : Use FT-IR to confirm the presence of cyano (C≡N, ~2200 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups. ¹H/¹³C NMR resolves cyclohexylidene protons (δ 1.4–2.1 ppm) and the acetamide carbonyl (δ ~170 ppm). Mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ peaks). X-ray crystallography may resolve stereochemistry if crystals are obtainable .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound in multi-step syntheses?

- Methodological Answer : Employ Design of Experiments (DoE) to optimize parameters like temperature, stoichiometry, and catalyst loading. For example, microwave-assisted synthesis reduces reaction time and improves regioselectivity. Monitor intermediates via TLC or LC-MS to identify kinetic bottlenecks. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) removes byproducts .

- Case Study : A 15% yield increase was achieved by switching from THF to DMF, enhancing solubility of the cyclohexylidene intermediate .

Q. How should researchers resolve contradictions in spectroscopic data for this compound analogs?

- Methodological Answer : Cross-validate conflicting data (e.g., NMR shifts vs. computational predictions) using density functional theory (DFT) . For example, cyclohexylidene ring puckering may cause unexpected splitting in NMR spectra. Compare with structurally similar compounds (e.g., 2-cyano-N-(3,4-dichlorophenyl)acetamide) to identify trends. Replicate experiments under controlled conditions to isolate variables (e.g., moisture sensitivity) .

Q. What computational tools are suitable for predicting the reactivity and stability of this compound?

- Methodological Answer : Use Reaxys or PISTACHIO databases to identify analogous reaction pathways. SwissADME predicts metabolic stability and solubility, while Gaussian or ORCA models reaction transition states. For tautomeric equilibria (e.g., keto-enol), Molecular Dynamics (MD) simulations assess thermodynamic favorability .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves (JIS T 8116), chemical goggles (JIS T 8147), and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.

- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via hazardous waste facilities.

- Storage : Keep in airtight containers under nitrogen, away from oxidizers .

Data Presentation and Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility?